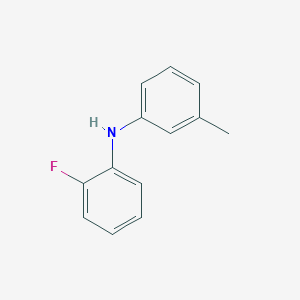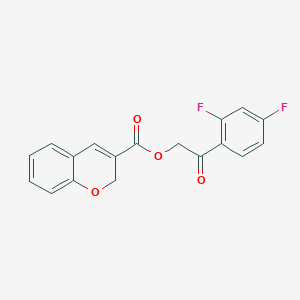
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Chromene: The alkylated imidazole is coupled with 2H-chromene-3-carboxylic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2H-chromene-3-carboxylic acid and 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: The chromene structure imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate involves several molecular targets and pathways:
Antimicrobial Activity: The nitro group undergoes reduction within microbial cells to form reactive intermediates that damage DNA and other critical biomolecules, leading to cell death.
Photophysical Properties: The chromene moiety absorbs light and undergoes electronic transitions, which can be harnessed in optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Coumarin Derivatives: Compounds with similar chromene structures used in photophysical applications.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of imidazole and chromene moieties, which confer both antimicrobial and photophysical properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H15N3O5 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-11-17-9-15(19(21)22)18(11)6-7-23-16(20)13-8-12-4-2-3-5-14(12)24-10-13/h2-5,8-9H,6-7,10H2,1H3 |
Clé InChI |
ALTCOLSIYYGWHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)



![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)

